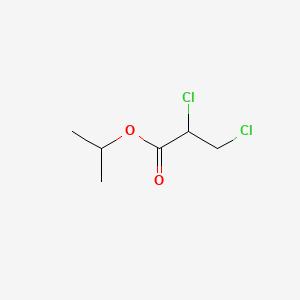
Isopropyl 2,3-dichloropropionate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isopropyl 2,3-dichloropropionate is an organic compound with the molecular formula C6H10Cl2O2. It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound is known for its reactivity due to the presence of two chlorine atoms and an ester functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
Isopropyl 2,3-dichloropropionate can be synthesized through the chlorination of isopropyl acrylate. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction conditions include maintaining a temperature of around 0-5°C to control the exothermic nature of the chlorination process .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow reactors to ensure efficient mixing and heat management. The use of advanced catalysts and optimized reaction conditions helps in achieving high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Isopropyl 2,3-dichloropropionate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as hydroxide ions, leading to the formation of isopropyl 2-hydroxy-3-chloropropionate.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride to form isopropyl 2,3-dihydroxypropionate.
Common Reagents and Conditions
Nucleophiles: Hydroxide ions, amines, and thiols.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Iron(III) chloride, sulfuric acid, sodium hydroxide.
Major Products Formed
Isopropyl 2-hydroxy-3-chloropropionate: Formed through nucleophilic substitution.
Isopropyl 2,3-dihydroxypropionate: Formed through reduction.
2,3-Dichloropropionic acid and isopropanol: Formed through hydrolysis.
Scientific Research Applications
Isopropyl 2,3-dichloropropionate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: Investigated for its potential use in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and as a reagent in polymer chemistry.
Mechanism of Action
The mechanism of action of isopropyl 2,3-dichloropropionate involves its reactivity due to the presence of the ester functional group and chlorine atoms. The ester group can undergo hydrolysis, while the chlorine atoms can participate in substitution reactions. These reactions are facilitated by the compound’s ability to act as an electrophile, attracting nucleophiles to the reaction site .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2,3-dichloropropionate: Similar in structure but with an ethyl group instead of an isopropyl group.
Methyl 2,3-dichloropropionate: Contains a methyl group instead of an isopropyl group.
Isopropyl 2-chloropropionate: Contains only one chlorine atom.
Uniqueness
Isopropyl 2,3-dichloropropionate is unique due to its specific reactivity profile, which is influenced by the presence of two chlorine atoms and the isopropyl ester group. This makes it particularly useful in reactions requiring selective substitution or hydrolysis .
Properties
CAS No. |
54774-99-1 |
|---|---|
Molecular Formula |
C6H10Cl2O2 |
Molecular Weight |
185.05 g/mol |
IUPAC Name |
propan-2-yl 2,3-dichloropropanoate |
InChI |
InChI=1S/C6H10Cl2O2/c1-4(2)10-6(9)5(8)3-7/h4-5H,3H2,1-2H3 |
InChI Key |
DQNKZNXCBULFCV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C(CCl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















